

Application Notes and Protocols: ER PhotoFlipper 32

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Compound of Interest

Compound Name: ER PhotoFlipper 32

Cat. No.: B12365427

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Introduction

ER PhotoFlipper 32 is a novel, fluorescent probe specifically designed to measure membrane tension within the endoplasmic reticulum (ER). This tool is invaluable for investigating the role of ER membrane dynamics in various cellular processes, including protein folding, lipid metabolism, and cellular stress responses. These application notes provide a comprehensive guide to the use of **ER PhotoFlipper 32**, from experimental design to data analysis and interpretation.

Principle of Action

ER PhotoFlipper 32 is a mechanosensitive fluorescent probe that localizes to the ER membrane. Its fluorescence emission spectrum is dependent on the physical state of the lipid bilayer. In a loosely packed, low-tension membrane, the probe exhibits a distinct emission spectrum compared to when it is in a tightly packed, high-tension membrane. This ratiometric shift in fluorescence allows for a quantitative assessment of ER membrane tension.

Data Presentation

The following tables represent typical data obtained from experiments using **ER PhotoFlipper 32**.

Table 1: ER PhotoFlipper 32 Fluorescence Ratios in Response to Induced ER Stress

Treatment Group	N	Mean Fluorescence Ratio (580nm/500nm)	Standard Deviation	p-value (vs. Control)
Untreated Control	15	0.85	0.05	-
Tunicamycin (2.5 µg/mL)	15	1.25	0.08	< 0.01
Thapsigargin (1 µM)	15	1.42	0.09	< 0.001
DMSO Vehicle Control	15	0.86	0.06	> 0.99

Table 2: Effect of a Novel Drug Candidate on ER Membrane Tension

Compound	Concentration	Mean Fluorescence Ratio (580nm/500nm)	Standard Deviation	% Change from Control
Control (DMSO)	-	0.90	0.07	0%
Compound XYZ	1 µM	0.82	0.06	-8.9%
Compound XYZ	5 µM	0.75	0.05	-16.7%
Compound XYZ	10 µM	0.68	0.04	-24.4%

Experimental Protocols

Protocol 1: Staining and Imaging of Live Cells with ER PhotoFlipper 32

Materials:

- **ER PhotoFlipper 32** (1 mM stock in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Cultured cells on glass-bottom dishes
- Confocal microscope with environmental chamber (37°C, 5% CO₂)
- DMSO

Procedure:

- Cell Preparation: Plate cells on glass-bottom dishes and culture to 60-80% confluency.
- Probe Loading:
 - Prepare a 1 μ M working solution of **ER PhotoFlipper 32** in pre-warmed live-cell imaging medium.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the 1 μ M **ER PhotoFlipper 32** working solution to the cells.
 - Incubate for 15-30 minutes at 37°C and 5% CO₂.
- Washing:
 - Remove the loading solution and wash the cells twice with pre-warmed live-cell imaging medium.
 - Add fresh live-cell imaging medium to the cells for imaging.
- Imaging:

- Transfer the dish to the confocal microscope equipped with an environmental chamber.
- Excite the sample at 488 nm.
- Simultaneously collect emission in two channels:
 - Channel 1: 500-550 nm (Low tension)
 - Channel 2: 580-630 nm (High tension)
- Acquire images for all experimental conditions.

Protocol 2: Ratiometric Image Analysis

Software:

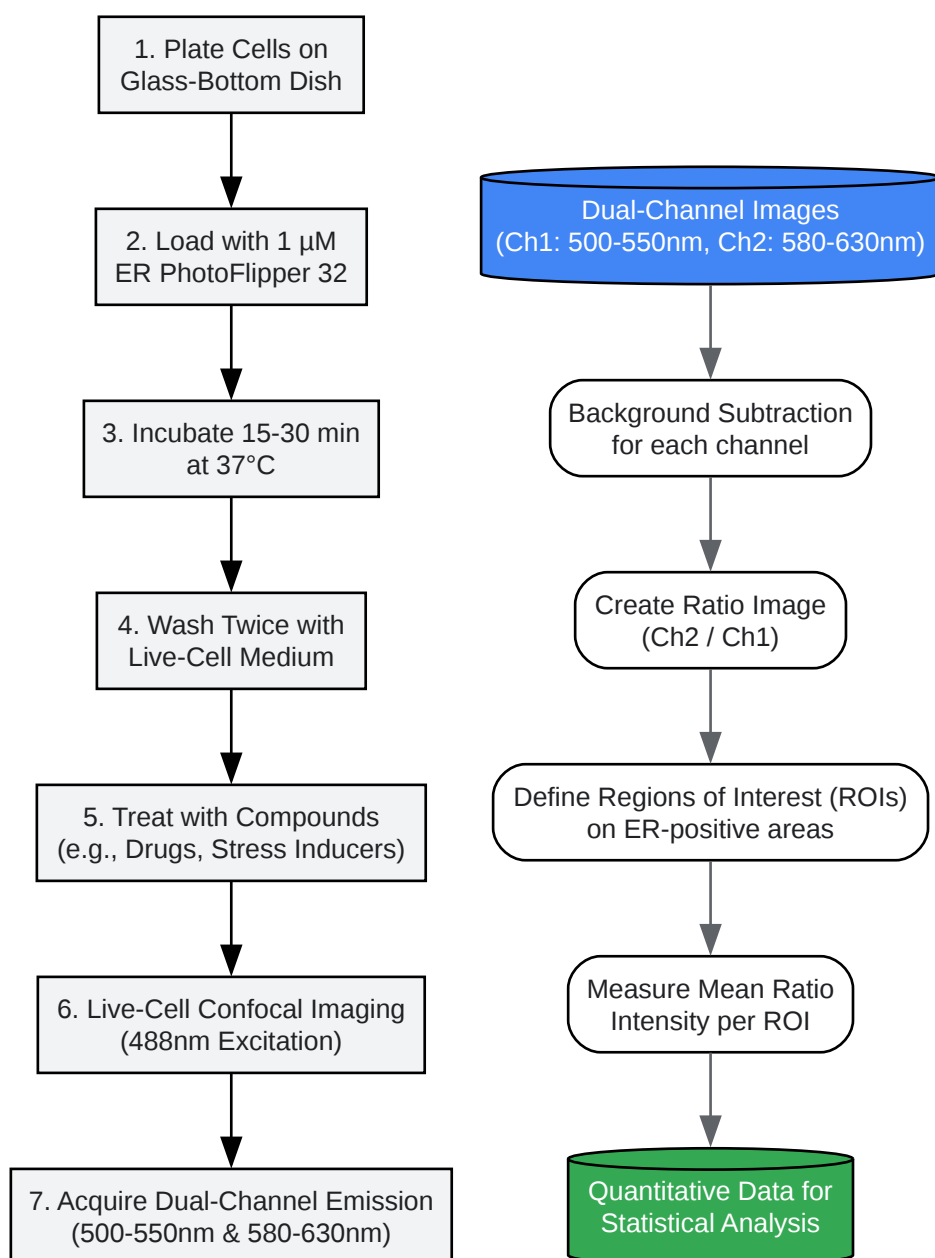
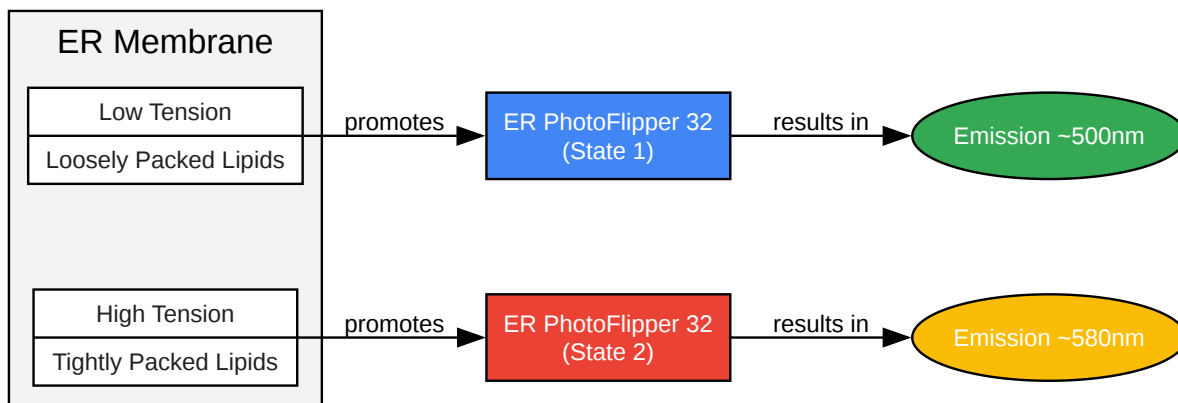
- ImageJ/Fiji or other image analysis software

Procedure:

- Image Import: Open the two-channel images in your analysis software.
- Background Subtraction: For each channel, select a region of interest (ROI) with no cells to determine the mean background intensity. Subtract this value from the entire image for that channel.
- Create a Ratio Image:
 - Use an image calculator function to divide the high-tension channel image (580-630 nm) by the low-tension channel image (500-550 nm).
 - The resulting image will display pixel-by-pixel ratios, often visualized with a pseudo-color lookup table (LUT) for intuitive interpretation.
- Quantification:
 - Define ROIs around individual cells or specific subcellular regions of the ER.
 - Measure the mean ratio value within each ROI.

- Export the data for statistical analysis.

Visualizations



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